![molecular formula C8H12N4S B13940293 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- is a heterocyclic compound containing a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the thiazole ring and the amino group in its structure makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the introduction of the amino group. Common reagents used in this synthesis include thiourea, α-bromoacetophenone, and sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acetonitrile as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar ring structure.
Thiazole-4-carboxamide: Contains a carboxamide group instead of a nitrile group.
2-Aminothiazole: Lacks the nitrile group but has an amino group at the 2-position.
Uniqueness
5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- is unique due to the presence of both the nitrile and amino groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H12N4S |
|---|---|
Molekulargewicht |
196.28 g/mol |
IUPAC-Name |
2-[(2-amino-2-methylpropyl)amino]-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H12N4S/c1-8(2,10)5-12-7-11-4-6(3-9)13-7/h4H,5,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
ZZNZIWHFKNDZQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1=NC=C(S1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
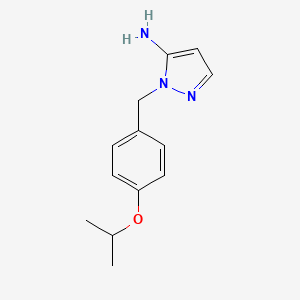
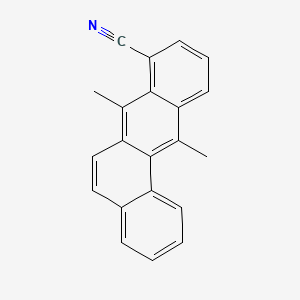
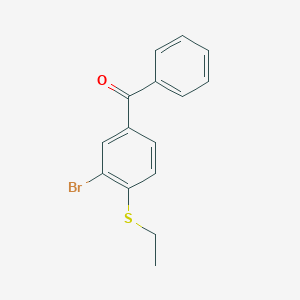

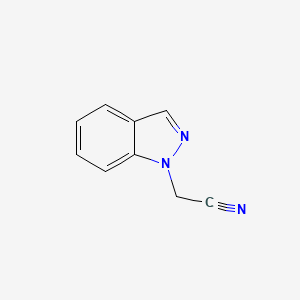
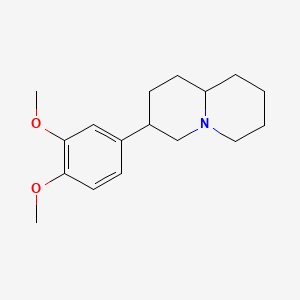
![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)

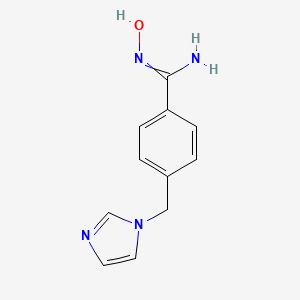


![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)
